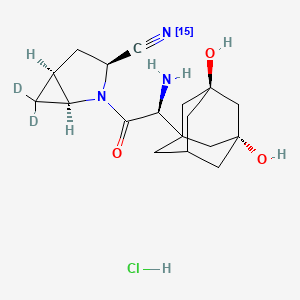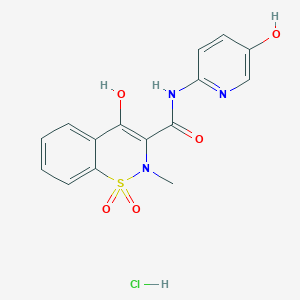![molecular formula C16H23N5O6 B13847866 (2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13847866.png)
(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol is a complex organic compound with significant biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol typically involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and coupling reactions. The key steps in the synthetic route may include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using silyl or acetal protecting groups to prevent unwanted reactions.
Selective Oxidation: The primary alcohol is selectively oxidized to an aldehyde or carboxylic acid using reagents such as pyridinium chlorochromate or Jones reagent.
Coupling Reaction: The protected intermediate is coupled with a purine derivative using a coupling agent like dicyclohexylcarbodiimide.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
化学反应分析
Types of Reactions
(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of nucleoside analogs and other biologically active compounds.
Biology
In biological research, (2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol is studied for its role in cellular processes. It is used in the study of enzyme mechanisms and as a probe for understanding biochemical pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It is investigated for its antiviral, anticancer, and anti-inflammatory properties. It is also used in the development of new drugs and therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also employed in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of (2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose.
Guanosine: A nucleoside composed of guanine and ribose.
Cytidine: A nucleoside composed of cytosine and ribose.
Uniqueness
(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol is unique due to its specific structural features and functional groups
属性
分子式 |
C16H23N5O6 |
|---|---|
分子量 |
381.38 g/mol |
IUPAC 名称 |
(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h2,6-7,9,11-13,16,22-25H,3-5H2,1H3,(H2,17,18,19,20,21)/b8-2-/t9-,11?,12+,13?,16-/m1/s1 |
InChI 键 |
UUPDCCPAOMDMPT-IPYCCQEMSA-N |
手性 SMILES |
C/C(=C/CNC1=NC=NC2=C1NC=N2)/CO[C@H]3C([C@H](C([C@H](O3)CO)O)O)O |
规范 SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)
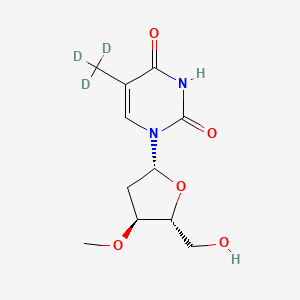
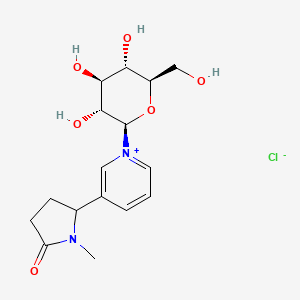
![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)
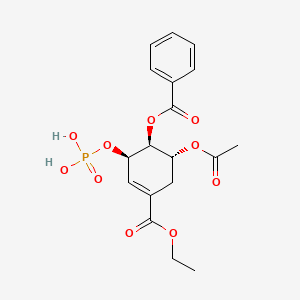
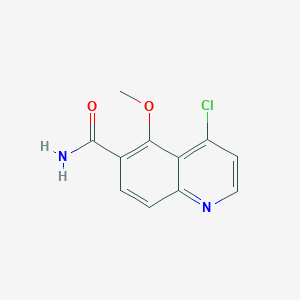
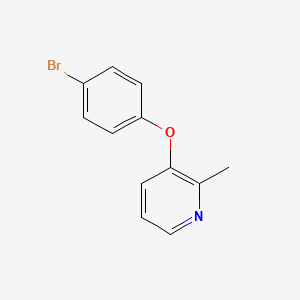
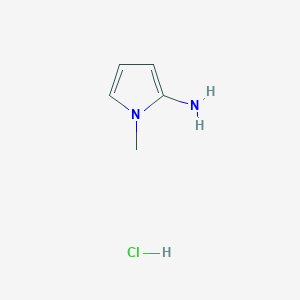
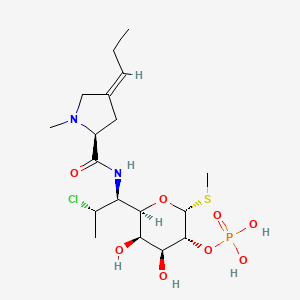
![(S)-1-(5-((2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)ethan-1-one](/img/structure/B13847837.png)

![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)
